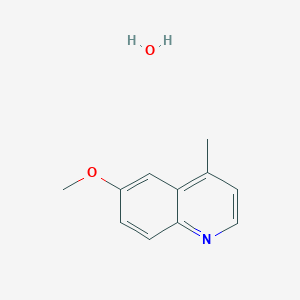

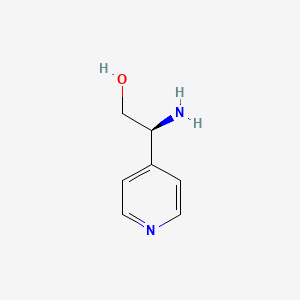

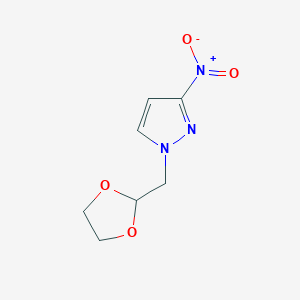

![molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5](/img/structure/B6329603.png)

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile

Übersicht

Beschreibung

“2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is an organic compound. It contains a tert-butyldimethylsilyloxy group, which is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications . This compound is often used in organic synthesis as a protective group .

Molecular Structure Analysis

The molecular structure of “2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is represented by the empirical formula C10H25NO2Si . It has a molecular weight of 219.40 .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is stable to aqueous base but may be converted back to alcohols under acidic conditions . A sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers, using the presence of PhIO or PhI(OAc)2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile tolerates acid-sensitive protecting groups .Physical And Chemical Properties Analysis

“2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is a liquid at room temperature . It has a density of 0.887 g/mL at 25 °C and a refractive index (n20/D) of 1.440 .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of MFCD32662366 Applications

Synthesis of Marine Natural Products: MFCD32662366 is utilized as a reagent in the synthesis of marine natural products such as (+)-ambruticin and (–)-dactylodide. It plays a crucial role in constructing key subunits like tetrahydropyran, which are essential for the complex structures of these compounds .

Antibacterial Compound Synthesis: This compound is involved in the design and synthesis of new derivatives with potential antibacterial activity. For instance, it may be used to create structures that are evaluated against various strains of bacteria, such as S. aureus and MRSA .

RNA Synthesis: In the field of molecular biology, MFCD32662366 can be used for the solid-phase synthesis of RNA. It aids in protecting the ribose 2’-hydroxyl group during the synthesis process, which is critical for the stability and functionality of RNA molecules .

Organic Synthesis - Oxidation Reactions: The compound finds application in organic synthesis, particularly in oxidation reactions. It can be used to protect hydroxyl groups during oxidation, which is a common requirement in the synthesis of complex organic molecules .

Wirkmechanismus

Zukünftige Richtungen

The future directions for “2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” could involve further exploration of its potential applications in organic synthesis, particularly as a protective group. Its stability and reactivity make it a promising candidate for various synthetic applications .

Eigenschaften

IUPAC Name |

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSMFHRISYNPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

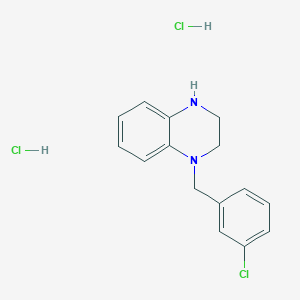

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

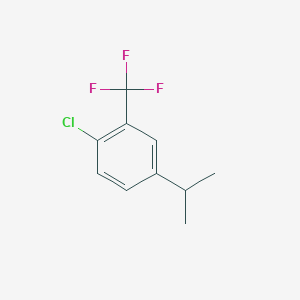

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)